Pancreatic α-Amylase Inhibition: Dracoflavan B1 (B-type Diastereomer) vs. Acarbose
Dracoflavan B1, specifically its B-type diastereomer, inhibits pancreatic α-amylase with a potency comparable to the standard drug acarbose [1]. The A-type diastereomer exhibits a similar IC50 value. This establishes Dracoflavan B1 as a potent, natural-product based inhibitor.
| Evidence Dimension | Inhibition of pancreatic α-amylase (IC50) |
|---|---|
| Target Compound Data | Dracoflavan B (A-type): 23 μM; Dracoflavan B (B-type): 27 μM |
| Comparator Or Baseline | Acarbose: Similar to dracoflavan B (comparable IC50 range) |
| Quantified Difference | Comparable activity (difference not statistically significant in the report) |
| Conditions | Pancreatic α-amylase inhibition assay, using starch as substrate |
Why This Matters
This data positions Dracoflavan B1 as a natural alternative to acarbose for modulating starch digestion, with a similar level of in vitro potency, making it a relevant compound for diabetes and metabolic disorder research.
- [1] Toh, Z. S.; Wang, H.; Yip, Y. M.; Lu, Y.; Lim, B. J.; Zhang, D.; Huang, D. Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase. *Bioorg. Med. Chem.* **2015**, *23* (24), 7641–7649. View Source
